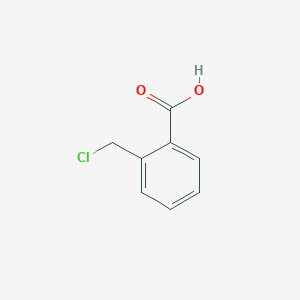

2-(Chloromethyl)benzoic acid

Description

The exact mass of the compound 2-(Chloromethyl)benzoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 165904. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(Chloromethyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Chloromethyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(chloromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4H,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTEUDCIEJDRJTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60304490 | |

| Record name | 2-(Chloromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60304490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85888-81-9 | |

| Record name | 85888-81-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165904 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Chloromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60304490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Chloromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(Chloromethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Chloromethyl)benzoic acid is a bifunctional organic compound of significant interest in synthetic organic chemistry, particularly in the fields of medicinal chemistry and drug development. Its structure, featuring both a carboxylic acid and a reactive benzyl (B1604629) chloride moiety, makes it a versatile building block for the synthesis of a wide range of more complex molecules. This guide provides a comprehensive overview of the chemical properties of 2-(Chloromethyl)benzoic acid, including its physical characteristics, spectral data, reactivity, and applications in the synthesis of pharmacologically active compounds.

Chemical and Physical Properties

2-(Chloromethyl)benzoic acid is a white crystalline solid at room temperature.[1] A summary of its key chemical and physical properties is presented in the table below. While a definitive boiling point has not been reported due to its tendency to decompose at higher temperatures, its melting point is well-defined. The compound is soluble in chloroform (B151607) and other common organic solvents, but its quantitative solubility in various media is not extensively documented.[2][3][4]

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₇ClO₂ | |

| Molecular Weight | 170.59 g/mol | |

| CAS Number | 85888-81-9 | |

| Appearance | White crystalline solid | [5] |

| Melting Point | 135 °C | [5] |

| Boiling Point | Not available (decomposes) | |

| Solubility | Soluble in chloroform | [2] |

| pKa | Not experimentally determined; expected to be similar to benzoic acid (4.2) |

Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of 2-(Chloromethyl)benzoic acid. While experimental spectra for this specific compound are not widely published, data from closely related structures, such as 2-chlorobenzoic acid, provide valuable reference points.

¹H NMR Spectroscopy

The proton NMR spectrum of 2-(Chloromethyl)benzoic acid is expected to show characteristic signals for the aromatic protons, the methylene (B1212753) protons of the chloromethyl group, and the acidic proton of the carboxylic acid. Based on analogous compounds, the aromatic protons would appear in the range of 7.3-8.1 ppm, with splitting patterns dictated by their substitution. The methylene protons of the -CH₂Cl group would likely appear as a singlet around 4.8 ppm. The carboxylic acid proton is a broad singlet and its chemical shift can vary significantly depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid is expected to resonate in the downfield region, typically around 171 ppm. The aromatic carbons will appear in the range of 126-140 ppm. The methylene carbon of the chloromethyl group is anticipated to be in the region of 45 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of 2-(Chloromethyl)benzoic acid will exhibit characteristic absorption bands for its functional groups. Key expected peaks include:

-

A broad O-H stretching band for the carboxylic acid from 2500-3300 cm⁻¹.

-

A strong C=O stretching band for the carboxylic acid around 1700 cm⁻¹.

-

C-O stretching and O-H bending vibrations for the carboxylic acid in the 1440-1210 cm⁻¹ region.

-

C-H stretching vibrations for the aromatic ring just above 3000 cm⁻¹.

-

C=C stretching vibrations for the aromatic ring in the 1600-1450 cm⁻¹ region.

-

A C-Cl stretching vibration, typically in the 850-550 cm⁻¹ region.[6][7]

Reactivity and Chemical Transformations

The chemical behavior of 2-(Chloromethyl)benzoic acid is dictated by its two functional groups: the carboxylic acid and the benzyl chloride.

Reactivity of the Carboxylic Acid Group

The carboxylic acid moiety can undergo typical reactions such as:

-

Esterification: Reaction with alcohols in the presence of an acid catalyst to form the corresponding esters.

-

Amide Formation: Conversion to an acid chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with an amine to yield an amide.

-

Reduction: Reduction to the corresponding primary alcohol, 2-(hydroxymethyl)benzoic acid, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Reactivity of the Benzyl Chloride Group

The benzyl chloride group is highly reactive towards nucleophilic substitution reactions, proceeding through either an Sₙ1 or Sₙ2 mechanism depending on the reaction conditions and the nucleophile. The proximity of the benzene (B151609) ring stabilizes the carbocation intermediate in an Sₙ1 pathway and also influences the transition state in an Sₙ2 reaction. Common nucleophilic substitution reactions include:

-

Reaction with amines to form secondary or tertiary amines.

-

Reaction with alkoxides or phenoxides to form ethers.

-

Reaction with cyanide to form nitriles.

This reactivity makes the chloromethyl group a key handle for introducing the benzoic acid moiety into larger molecules.

Experimental Protocols

A general workflow for such a synthesis is depicted below:

Figure 1. A generalized workflow for the synthesis of 2-(chloromethyl)benzoic acid.

Role in Drug Development and Medicinal Chemistry

2-(Chloromethyl)benzoic acid serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its bifunctional nature allows for its incorporation into larger molecular scaffolds to modulate pharmacological activity.

Derivatives of 2-(chloromethyl)benzoic acid have shown promise as analgesic and anti-inflammatory agents. For instance, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid has been investigated as a potential alternative to acetylsalicylic acid (aspirin).[8][9] The proposed mechanism of action for this derivative involves the inhibition of the cyclooxygenase-2 (COX-2) enzyme and the modulation of the NF-κB signaling pathway, which are key players in the inflammatory response.[9]

The general synthetic strategy often involves the esterification of a pharmacologically active molecule containing a hydroxyl group with 2-(chloromethyl)benzoyl chloride (which can be synthesized from 2-(chloromethyl)benzoic acid). The reactive chloromethyl group can then be further functionalized.

Figure 2. A representative scheme for the use of 2-(chloromethyl)benzoic acid in drug synthesis.

Safety and Handling

2-(Chloromethyl)benzoic acid is classified as a hazardous substance. It is harmful if swallowed and causes severe skin burns and eye damage.[1] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-(Chloromethyl)benzoic acid is a valuable and versatile building block in organic synthesis, with particular relevance to drug discovery and development. Its dual functionality allows for a wide range of chemical transformations, enabling the synthesis of complex molecules with potential therapeutic applications. A thorough understanding of its chemical properties, reactivity, and safe handling is essential for its effective utilization in a research and development setting. Further investigation into its quantitative physical properties and direct biological activities would be beneficial for expanding its applications.

References

- 1. 2-(氯甲基)苯甲酸 ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 2. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 2-(Chloromethyl)benzoic acid - CAS-Number 85888-81-9 - Order from Chemodex [chemodex.com]

- 6. researchgate.net [researchgate.net]

- 7. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(Chloromethyl)benzoic Acid

CAS Number: 85888-81-9 Synonyms: α-Chloro-o-toluic acid

This technical guide provides a comprehensive overview of 2-(Chloromethyl)benzoic acid, a key bifunctional building block for researchers, scientists, and professionals in drug development and fine chemical synthesis.

Physicochemical and Spectroscopic Data

2-(Chloromethyl)benzoic acid is a white crystalline solid at room temperature. Its structure features a carboxylic acid group and a reactive chloromethyl group positioned ortho to each other on a benzene (B151609) ring. This unique arrangement makes it a valuable intermediate for synthesizing complex molecular architectures.

Physical and Chemical Properties

The key physical and chemical properties are summarized in the table below, providing essential data for handling, storage, and reaction planning.

| Property | Value | Reference(s) |

| CAS Number | 85888-81-9 | |

| Molecular Formula | C₈H₇ClO₂ | |

| Molecular Weight | 170.59 g/mol | |

| Appearance | White crystalline solid/powder | |

| Melting Point | 135 °C | [1][2][3][4] |

| Solubility | Soluble in chloroform, DMSO | |

| Storage Temperature | Long Term: -20°C; Short Term: +4°C | |

| Stability | Stable for at least 2 years at -20°C. Protect from light and moisture. |

Predicted Spectroscopic Data

While experimental spectra are not widely published, the following table outlines the predicted key signals for ¹H NMR, ¹³C NMR, and IR spectroscopy based on the compound's structure. These predictions are essential for reaction monitoring and quality control.

| Spectroscopy | Predicted Chemical Shift / Frequency | Assignment |

| ¹H NMR | ~11-13 ppm | Singlet, 1H (Carboxylic Acid, -COOH) |

| ~7.3-8.1 ppm | Multiplet, 4H (Aromatic, Ar-H) | |

| ~4.8-5.0 ppm | Singlet, 2H (Benzylic, -CH₂Cl) | |

| ¹³C NMR | ~168-172 ppm | Carbonyl Carbon (C=O) |

| ~128-140 ppm | Aromatic Carbons (Ar-C) | |

| ~45 ppm | Benzylic Carbon (-CH₂Cl) | |

| IR Spectroscopy | 2500-3300 cm⁻¹ | O-H Stretch (broad, characteristic of carboxylic acid) |

| ~1700 cm⁻¹ | C=O Stretch (strong, carbonyl) | |

| ~1600 cm⁻¹ | C=C Stretch (aromatic ring) | |

| 1200-1300 cm⁻¹ | C-O Stretch | |

| 650-800 cm⁻¹ | C-Cl Stretch |

Synthesis and Experimental Protocols

The primary route for synthesizing 2-(Chloromethyl)benzoic acid is the free-radical chlorination of 2-methylbenzoic acid (o-toluic acid).

Representative Synthesis Protocol: Free-Radical Chlorination

This protocol is a representative method adapted from procedures for similar substrates, such as the chlorination of p-toluic acid.[3]

Materials:

-

2-Methylbenzoic acid (o-toluic acid)

-

Carbon tetrachloride (CCl₄) or other suitable inert solvent

-

Chlorine gas (Cl₂)

-

A radical initiator such as Azobisisobutyronitrile (AIBN) or a UV lamp

Procedure:

-

Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, a reflux condenser, and a gas outlet leading to a trap (e.g., a sodium hydroxide (B78521) solution to neutralize excess chlorine and HCl), suspend 2-methylbenzoic acid in carbon tetrachloride.

-

Initiation: Add a catalytic amount of AIBN to the suspension. Alternatively, position a UV lamp to irradiate the flask.

-

Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄). Once refluxing, begin bubbling chlorine gas through the suspension at a steady rate.

-

Monitoring: Monitor the reaction progress by taking aliquots and analyzing them via TLC or ¹H NMR to observe the disappearance of the methyl signal of the starting material and the appearance of the chloromethyl signal of the product.

-

Work-up: Once the reaction is complete, stop the chlorine flow and turn off the heat/UV lamp. Allow the mixture to cool to room temperature. Purge the system with an inert gas (e.g., nitrogen) to remove any remaining chlorine and HCl gas.

-

Isolation: The product, being a solid, may precipitate upon cooling. The crude product can be collected by vacuum filtration.

-

Purification: The collected solid should be washed with cold solvent (e.g., hexane (B92381) or the reaction solvent) to remove impurities. For higher purity, recrystallization from a suitable solvent system (e.g., toluene (B28343) or an alcohol/water mixture) is recommended. The final product should be dried under vacuum.

Applications in Chemical Synthesis

The utility of 2-(Chloromethyl)benzoic acid stems from its two distinct reactive sites, which can be addressed selectively to build more complex molecules. The carboxylic acid allows for standard transformations like esterification and amidation, while the benzylic chloride is highly susceptible to nucleophilic substitution.

References

An In-depth Technical Guide to 2-(Chloromethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-(Chloromethyl)benzoic acid, a key building block in organic synthesis. It details the compound's fundamental properties, synthesis protocols, and its emerging applications, particularly in the development of novel therapeutic agents.

Core Compound Identity and Properties

2-(Chloromethyl)benzoic acid, also known as α-Chloro-o-toluic acid, is a derivative of benzoic acid. Its chemical structure features a carboxylic acid group and a chloromethyl group attached to adjacent carbons on the benzene (B151609) ring. This arrangement makes it a versatile reagent in chemical synthesis.

The key quantitative data for this compound are summarized below for easy reference.

| Property | Value | Citations |

| Molecular Formula | C₈H₇ClO₂ | [1] |

| Molecular Weight | 170.59 g/mol | [1][2] |

| CAS Number | 85888-81-9 | [1][3] |

| Appearance | White crystalline solid | [4] |

| Melting Point | 135 °C | [4] |

| Purity | ≥97.0% (GC) | [1] |

| Storage Temperature | -20°C | [1][4] |

Synthesis and Experimental Protocols

A more relevant and detailed protocol is available for a closely related derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid , which utilizes a modification of the Schotten-Baumann acylation reaction.[7] This synthesis is of significant interest to drug development professionals.

Experimental Protocol: Synthesis of 2-((3-(chloromethyl)benzoyl)oxy)benzoic Acid [7][8]

-

Reactants: Salicylic (B10762653) acid and 3-(chloromethyl)benzoyl chloride.

-

Solvent: Acetone (B3395972).

-

Catalyst: Pyridine (B92270).

-

Procedure: The reaction is carried out by reacting salicylic acid with 3-(chloromethyl)benzoyl chloride in acetone with pyridine serving as a catalyst.[7][8]

-

Conditions: The reaction mixture is subjected to microwave irradiation at 600 W for a duration of 5 minutes.[7][8]

This modern synthetic approach highlights the use of microwave technology to facilitate rapid and efficient chemical transformations, a technique of growing importance in pharmaceutical research.

Applications in Drug Development

2-(Chloromethyl)benzoic acid and its derivatives are gaining attention as potential therapeutic agents. Specifically, derivatives like 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3-CH₂Cl) and its isomer 2-((4-(chloromethyl)benzoyl)oxy)benzoic acid (4CH₂Cl) are being investigated as novel non-steroidal anti-inflammatory drugs (NSAIDs).[8][9][10]

These compounds are designed as potential alternatives to widely used drugs like acetylsalicylic acid (aspirin), aiming to offer similar therapeutic benefits with an improved safety profile, particularly concerning gastrointestinal side effects.[8][9]

Mechanism of Action:

Research suggests that these salicylic acid derivatives exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, particularly showing selectivity towards COX-2.[8][9] The proposed mechanism also involves the inhibition of the Nuclear Factor Kappa B (NF-κB) pathway, which plays a crucial role in the inflammatory response.[8][9] By suppressing the NF-κB pathway, these compounds can inhibit the transcription of pro-inflammatory genes and the expression of inflammatory mediators like COX-2, IL-1β, and TNF-α.[9]

Recent studies on 2-(3-(Chloromethyl)benzoyloxy)benzoic acid have shown that it can reduce the concentration of prostaglandin (B15479496) E-2, expression of NOX2 and NFKB, production of reactive oxygen species (ROS), and expression of COX-2 in lipopolysaccharide-induced models, further highlighting its potential as a potent anti-inflammatory agent.[11]

Logical Workflow: Synthesis of a Salicylic Acid Derivative

The following diagram illustrates the generalized synthetic workflow for producing a derivative of salicylic acid, such as those discussed in the applications section. This process is a key example of how building blocks like chloromethylated benzoic acids are utilized in medicinal chemistry.

Caption: Synthetic pathway for a salicylic acid derivative.

Safety Information

2-(Chloromethyl)benzoic acid is classified as a hazardous substance and requires careful handling.

-

Signal Word: Danger[1]

-

Hazard Statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage)[1]

-

Precautionary Statements: P260, P280, P301 + P312, P303 + P361 + P353, P304 + P340 + P310, P305 + P351 + P338[1]

-

Hazard Classifications: Acute Toxicity 4 (Oral), Skin Corrosion 1B[1]

-

Storage Class: 8A - Combustible corrosive hazardous materials[1]

Researchers and laboratory personnel must adhere to strict safety protocols, including the use of appropriate personal protective equipment (PPE), when handling this compound.

References

- 1. 2-(Chloromethyl)benzoic acid = 97.0 GC 85888-81-9 [sigmaaldrich.com]

- 2. Chloromethyl benzoate | C8H7ClO2 | CID 79257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(Chloromethyl)benzoic acid - CAS:85888-81-9 - Sunway Pharm Ltd [3wpharm.com]

- 4. 2-(Chloromethyl)benzoic acid - CAS-Number 85888-81-9 - Order from Chemodex [chemodex.com]

- 5. 2-Chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 6. 2-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 2-(3-(Chloromethyl)benzoyloxy)benzoic Acid reduces prostaglandin E-2 concentration, NOX2 and NFKB expression, ROS production, and COX-2 expression in lipopolysaccharide-induced mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2-(Chloromethyl)benzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a detailed examination of the solubility of 2-(chloromethyl)benzoic acid in organic solvents. Recognizing the scarcity of specific quantitative solubility data in publicly available literature, this document provides a comprehensive framework to empower researchers in their work with this compound. The guide focuses on qualitative solubility insights, detailed experimental protocols for solubility determination, and logical workflows relevant to the compound's application.

Introduction to 2-(Chloromethyl)benzoic Acid

2-(Chloromethyl)benzoic acid, with the chemical formula C₈H₇ClO₂, is a halogenated aromatic carboxylic acid. Its structure, featuring a benzoic acid moiety and a reactive chloromethyl group, makes it a valuable intermediate in organic synthesis. It serves as a building block in the development of various pharmaceuticals and other complex organic molecules. An understanding of its solubility is paramount for its effective use in synthesis, purification, and formulation processes.

Solubility Profile

A thorough review of scientific databases and literature reveals a lack of comprehensive quantitative solubility data for 2-(chloromethyl)benzoic acid in a wide array of organic solvents. However, some qualitative information is available.

Table 1: Qualitative Solubility of 2-(Chloromethyl)benzoic Acid

| Solvent | Chemical Formula | Solubility Description |

| Chloroform | CHCl₃ | Soluble |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Soluble |

To provide further insight into the potential solubility characteristics of 2-(chloromethyl)benzoic acid, the qualitative solubility of the structurally similar compound, 2-chlorobenzoic acid, is presented below. This information can serve as a useful, albeit predictive, guide for solvent selection.

Table 2: Qualitative Solubility of the Related Compound 2-Chlorobenzoic Acid

| Solvent | Chemical Formula | Solubility Description | Citation |

| Acetone | C₃H₆O | Soluble | [1] |

| Benzene | C₆H₆ | Soluble | [1] |

| Ethanol | C₂H₅OH | Freely Soluble | [2] |

| Diethyl Ether | (C₂H₅)₂O | Freely Soluble | [2] |

| Methanol | CH₃OH | Soluble | [1] |

| Cold Water | H₂O | Soluble in 900 parts | [1] |

| Hot Water | H₂O | More Soluble | [1] |

Experimental Protocols for Solubility Determination

The absence of readily available quantitative data necessitates experimental determination of the solubility of 2-(chloromethyl)benzoic acid for specific applications. The following are detailed methodologies for two standard and reliable methods for determining the solubility of a solid organic compound in a liquid solvent.

Isothermal Saturation Method

This gravimetric method is a straightforward and widely used technique for determining solubility.

Materials:

-

2-(Chloromethyl)benzoic acid

-

Selected organic solvent(s)

-

Analytical balance

-

Thermostatically controlled shaker or magnetic stirrer with a hot plate

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Glass vials with screw caps

-

Oven

Procedure:

-

Add an excess amount of 2-(chloromethyl)benzoic acid to a pre-weighed glass vial. The presence of undissolved solid is crucial to ensure saturation.

-

Add a known volume or mass of the desired solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or on a magnetic stirrer and agitate at a constant temperature until equilibrium is reached. The time to reach equilibrium should be determined empirically (typically 24-72 hours).

-

Once equilibrium is achieved, allow the solution to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe and filter it through a syringe filter into a pre-weighed container. This step should be performed quickly to avoid temperature changes that could affect solubility.

-

Weigh the container with the filtrate to determine the mass of the solution.

-

Evaporate the solvent from the filtrate under controlled conditions (e.g., in an oven at a temperature below the decomposition point of 2-(chloromethyl)benzoic acid).

-

Once the solvent is fully evaporated, cool the container in a desiccator and weigh it again to determine the mass of the dissolved solid.

-

Calculate the solubility in the desired units (e.g., g/100 mL, mol/L).

UV/Vis Spectrophotometric Method

This method is suitable when the solute has a distinct chromophore and is highly accurate for low solubility measurements.

Materials:

-

2-(Chloromethyl)benzoic acid

-

Selected organic solvent(s) (must be UV transparent at the analysis wavelength)

-

UV/Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of 2-(chloromethyl)benzoic acid of known concentrations in the chosen solvent.

-

Determination of Maximum Wavelength (λmax): Scan one of the standard solutions across a range of UV wavelengths to determine the wavelength of maximum absorbance (λmax).

-

Generation of a Calibration Curve: Measure the absorbance of each standard solution at the λmax. Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear and adhere to the Beer-Lambert law.

-

Preparation of a Saturated Solution: Prepare a saturated solution of 2-(chloromethyl)benzoic acid as described in the Isothermal Saturation Method (steps 1-6).

-

Sample Analysis: Accurately dilute a known volume of the clear, filtered saturated solution with the solvent to bring the absorbance into the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

Use the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution, taking the dilution factor into account. This value represents the solubility.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates a generalized workflow for the experimental determination of solubility.

Caption: A generalized workflow for determining the solubility of a solid compound in an organic solvent.

Synthetic Application of 2-(Chloromethyl)benzoic Acid

As a versatile chemical intermediate, 2-(chloromethyl)benzoic acid is often used in the synthesis of more complex molecules. The following diagram illustrates a logical workflow for the synthesis of an ester, a common application for this type of compound.

Caption: A logical workflow for the synthesis of an ester from 2-(chloromethyl)benzoic acid.

References

An In-depth Technical Guide to the NMR Spectroscopic Data of 2-(Chloromethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-(Chloromethyl)benzoic acid. Due to the limited availability of public, experimentally-derived spectra for this specific compound, this guide presents a detailed analysis based on predicted values and established principles of NMR spectroscopy. This information is intended to support researchers in the identification, characterization, and quality control of 2-(Chloromethyl)benzoic acid in various research and development applications.

Predicted ¹H NMR Spectroscopic Data

The proton NMR spectrum of 2-(Chloromethyl)benzoic acid is predicted to exhibit distinct signals corresponding to the aromatic protons, the chloromethyl protons, and the acidic proton of the carboxylic acid group. The expected chemical shifts are influenced by the electron-withdrawing effects of the carboxylic acid and the chloromethyl group.

Table 1: Predicted ¹H NMR Data for 2-(Chloromethyl)benzoic acid

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| COOH | 10.0 - 13.0 | Singlet (broad) | 1H |

| Ar-H | 7.2 - 8.1 | Multiplet | 4H |

| CH₂Cl | 4.5 - 5.0 | Singlet | 2H |

Note: The chemical shift of the carboxylic acid proton can vary significantly depending on the solvent and concentration.

Predicted ¹³C NMR Spectroscopic Data

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The predicted chemical shifts for 2-(Chloromethyl)benzoic acid are based on the effects of the substituents on the benzene (B151609) ring and the characteristic shifts of the carboxylic acid and chloromethyl carbons.

Table 2: Predicted ¹³C NMR Data for 2-(Chloromethyl)benzoic acid

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O | 168 - 173 |

| C-COOH | 130 - 135 |

| C-CH₂Cl | 135 - 140 |

| Ar-C | 125 - 132 |

| CH₂Cl | 43 - 48 |

Experimental Protocols

The following is a general experimental protocol for acquiring NMR spectra of small organic molecules like 2-(Chloromethyl)benzoic acid. This protocol is based on standard laboratory practices.[1]

Instrumentation:

-

A high-resolution NMR spectrometer, such as a Bruker Avance-400 (400 MHz for ¹H NMR, 100 MHz for ¹³C NMR) or equivalent.

Sample Preparation:

-

Weigh approximately 5-10 mg of 2-(Chloromethyl)benzoic acid and dissolve it in approximately 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).

-

Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), to the solution to a final concentration of approximately 0.03% (v/v). TMS is used to reference the chemical shifts to 0.00 ppm.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

-

¹H NMR:

-

Acquire the spectrum at room temperature.

-

Typical acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16 to 64 scans.

-

Process the data with an exponential multiplication function (line broadening of 0.3 Hz) before Fourier transformation.

-

-

¹³C NMR:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

-

Process the data with a line broadening of 1-2 Hz.

-

Data Processing:

-

The acquired Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum.

-

The spectrum is then phased and baseline corrected.

-

Chemical shifts are referenced to the TMS signal at 0.00 ppm.

-

Integration of the ¹H NMR signals is performed to determine the relative number of protons for each signal.

Structural and Spectroscopic Relationships

The substitution pattern of 2-(Chloromethyl)benzoic acid directly influences its NMR spectrum. The following diagram illustrates the logical relationship between the molecule's structure and its expected NMR signals.

Caption: Molecular structure and predicted NMR signals.

This guide provides a foundational understanding of the NMR spectroscopic characteristics of 2-(Chloromethyl)benzoic acid. For definitive structural confirmation, it is always recommended to acquire experimental NMR data on a purified sample and consider two-dimensional NMR experiments for unambiguous assignment of all signals.

References

Predicted FT-IR Spectral Data for 2-(Chloromethyl)benzoic Acid

An In-depth Technical Guide to the FT-IR Spectrum Analysis of 2-(Chloromethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2-(Chloromethyl)benzoic acid. It includes predicted spectral data, detailed experimental protocols for sample analysis, and a relevant biological signaling pathway, offering valuable insights for researchers in medicinal chemistry and drug development.

The FT-IR spectrum of 2-(Chloromethyl)benzoic acid is characterized by the vibrational modes of its three main structural components: the carboxylic acid group, the ortho-substituted benzene (B151609) ring, and the chloromethyl group. The following table summarizes the predicted absorption bands, their intensities, and the corresponding functional group assignments.

| Wavenumber (cm⁻¹) | Peak Intensity | Assignment (Vibrational Mode & Functional Group) |

| 3300 - 2500 | Broad, Strong | O-H stretch (from Carboxylic Acid, H-bonded)[1][2][3][4] |

| 3100 - 3000 | Medium | C-H stretch (Aromatic) |

| 2960 - 2850 | Medium | C-H stretch (Aliphatic, -CH₂) |

| 1710 - 1680 | Strong, Sharp | C=O stretch (from Carboxylic Acid, dimer)[1][3][4] |

| 1600 - 1450 | Medium to Weak | C=C stretch (Aromatic ring) |

| 1440 - 1395 | Medium | O-H bend (in-plane, from Carboxylic Acid)[1] |

| 1320 - 1210 | Strong | C-O stretch (from Carboxylic Acid)[1] |

| 1300 - 1150 | Medium | CH₂ wag (-CH₂Cl)[5][6] |

| 950 - 910 | Broad, Medium | O-H bend (out-of-plane, from Carboxylic Acid)[1] |

| 850 - 550 | Strong to Medium | C-Cl stretch (from Alkyl Halide)[5][7][8] |

| 750 - 700 | Strong | C-H bend (out-of-plane, ortho-disubstituted aromatic) |

Experimental Protocols for FT-IR Analysis

The following are detailed methodologies for obtaining the FT-IR spectrum of a solid sample such as 2-(Chloromethyl)benzoic acid.

Method 1: Potassium Bromide (KBr) Pellet Technique

This is a common method for preparing solid samples for transmission FT-IR spectroscopy.[9][10]

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of the 2-(Chloromethyl)benzoic acid sample to a fine powder using an agate mortar and pestle.

-

Add approximately 100-200 mg of dry, FT-IR grade potassium bromide (KBr) to the mortar.

-

Gently mix the sample and KBr by further grinding until a homogeneous mixture is obtained.

-

-

Pellet Formation:

-

Transfer the mixture to a pellet die.

-

Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

-

-

Spectral Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Method 2: Attenuated Total Reflectance (ATR) Technique

ATR is a rapid and non-destructive method that requires minimal sample preparation.[9][10]

-

Instrument Setup:

-

Ensure the ATR crystal (commonly diamond or germanium) is clean. If necessary, clean it with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

-

-

Background Spectrum:

-

With the clean ATR crystal in place, acquire a background spectrum. This will account for the absorbance of the crystal and the surrounding atmosphere.

-

-

Sample Analysis:

-

Place a small amount of the solid 2-(Chloromethyl)benzoic acid sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal surface.

-

Acquire the sample spectrum.

-

Logical and Signaling Pathway Visualizations

The following diagrams illustrate the experimental workflow for FT-IR analysis and a relevant signaling pathway where derivatives of 2-(Chloromethyl)benzoic acid have shown activity.

Caption: Experimental workflow for FT-IR analysis of a solid sample.

Derivatives of 2-(Chloromethyl)benzoic acid have been investigated for their anti-inflammatory properties.[5][7][11] One of the key mechanisms of inflammation involves the activation of the NF-κB (Nuclear Factor kappa B) signaling pathway. Certain salicylate (B1505791) derivatives have been shown to suppress this pathway.[6][12]

Caption: Inhibition of the NF-κB inflammatory signaling pathway.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. repositori.ukwms.ac.id [repositori.ukwms.ac.id]

- 3. Characterization of 2-((4-(chloromethyl)benzoyl)oxy)benzoate acid for analgesic tablet dosage form formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzoic Acid, Chlorine Dioxide, and 1-Methylcyclopropene Induce Flavonoid Metabolic Shifts in Postharvest Flowering Chinese Cabbage Revealed by High-Dimensional Analytical Data - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 2-((3-(chloromethyl) benzoyl) oxy) benzoic acid suppresses NF-κB expression in the kidneys and lungs of LPS-Induced BALB/C mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-(3-(Chloromethyl)benzoyloxy)benzoic Acid reduces prostaglandin E-2 concentration, NOX2 and NFKB expression, ROS production, and COX-2 expression in lipopolysaccharide-induced mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. Page loading... [wap.guidechem.com]

- 10. scribd.com [scribd.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 2-(Chloromethyl)benzoic acid from toluene

An In-Depth Technical Guide to the Synthesis of 2-(Chloromethyl)benzoic Acid from Toluene (B28343)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a viable synthetic pathway for producing 2-(chloromethyl)benzoic acid, a key intermediate in the pharmaceutical and fine chemical industries. Starting from the bulk chemical toluene, this document details a multi-step synthesis that proceeds through key intermediates, including o-xylene, o-toluic acid, and methyl 2-(chloromethyl)benzoate. The guide focuses on a well-documented and reproducible route involving the oxidation of o-xylene, followed by esterification, free-radical side-chain chlorination, and subsequent hydrolysis. Detailed experimental protocols, quantitative data summaries, and workflow diagrams are provided to assist researchers in the practical application of these methods.

Overall Synthetic Pathway

The synthesis of 2-(chloromethyl)benzoic acid from toluene is a multi-step process. A direct conversion is not practical due to the challenge of selectively functionalizing the ortho-methyl group and then chlorinating the other methyl group that would need to be introduced. A more feasible and controlled approach begins with o-xylene, a primary derivative of toluene, and proceeds through the formation of o-toluic acid. The overall transformation is outlined below.

Caption: Overall synthetic route from Toluene to 2-(Chloromethyl)benzoic Acid.

Step 1: Synthesis of the Intermediate o-Toluic Acid

The first key stage of the synthesis is the creation of o-toluic acid from an ortho-substituted toluene derivative. The most common industrial precursor is o-xylene, which is oxidized to form o-toluic acid. Several methods exist for this oxidation, with varying reagents, conditions, and yields.

Comparison of Oxidation Methods

The selection of an oxidation method depends on factors such as scale, desired purity, and available equipment. High-yield laboratory methods often employ strong oxidizing agents.

| Method | Oxidizing Agent(s) | Temperature | Yield | Source |

| Nitric Acid Oxidation | Dilute Nitric Acid | Reflux (145-155°C) | 60-66% | Org. Syn. |

| Permanganate Oxidation | Potassium Permanganate | Not specified | High | General Lit |

| Nitrile Hydrolysis | 75% Sulfuric Acid | 150-160°C | 80-89% | [1] |

Experimental Protocol: Synthesis of o-Toluic Acid via Nitrile Hydrolysis

This high-yield method, adapted from Organic Syntheses, involves the hydrolysis of o-tolunitrile (B42240).[1]

Workflow Diagram:

Caption: Experimental workflow for the synthesis of o-Toluic Acid.

Methodology:

-

Apparatus: A 5-liter flask is equipped with a mechanical stirrer, a reflux condenser, and a separatory funnel.

-

Reaction: 3 kg of 75% sulfuric acid (sp. gr. 1.67) is placed in the flask and heated to approximately 150°C. Stirring is initiated, and 1 kg (8.54 moles) of o-tolunitrile is added via the separatory funnel over a period of two hours. The reaction temperature is maintained between 150-160°C. After the addition is complete, the mixture is stirred for an additional two hours.[1]

-

Workup: The reaction mixture is cooled and poured into ice water. The resulting crude solid is collected by filtration.

-

Purification: The crude material is dissolved in an excess of 10% sodium hydroxide (B78521) solution and filtered while hot. The hot filtrate is then acidified with dilute sulfuric acid to precipitate the product. The purified o-toluic acid is collected on a Büchner funnel, dried, and can be further recrystallized from benzene. This procedure yields 930–1030 g (80–89% of the theoretical amount) of o-toluic acid with a melting point of 102–103°C.[1]

Step 2: Synthesis of 2-(Chloromethyl)benzoic Acid

The conversion of o-toluic acid to the final product involves three key transformations: protection of the carboxylic acid group as a methyl ester, selective free-radical chlorination of the benzylic methyl group, and subsequent hydrolysis of the ester to reveal the target molecule.

Step 2a: Esterification of o-Toluic Acid

To prevent unwanted reactions at the carboxylic acid site during chlorination, it is protected as a methyl ester. This is typically achieved through a standard Fischer esterification.

Experimental Protocol (General):

-

o-Toluic acid is dissolved in a large excess of methanol (B129727).

-

A catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is added.

-

The mixture is heated under reflux for several hours until the reaction reaches equilibrium.

-

The excess methanol is removed by distillation, and the remaining mixture is worked up by neutralizing the acid catalyst, extracting the ester into an organic solvent, and purifying by distillation.

Step 2b: Free-Radical Chlorination of Methyl o-toluate

This is the critical step where the chloromethyl group is installed. The reaction proceeds via a free-radical chain mechanism, requiring an initiator such as UV light or a chemical initiator like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).[2]

Workflow and Logic Diagram:

Caption: Logic diagram for the free-radical chlorination step.

Quantitative Data on Chlorination Initiators: Experimental studies show that while different initiators affect the reaction rate, the product distribution remains similar. The optimal conditions involve sparging chlorine gas into the substrate at an elevated temperature.[3]

| Initiator | Temperature | Molar Ratio (Cl₂:Ester) | Yield of Methyl 2-(chloromethyl)benzoate | Source |

| UV Light | 70°C | 1.1 : 1 | 65-67% | [3] |

| Benzoyl Peroxide | 70°C | 1.1 : 1 | 65-67% | [3] |

| AIBN | 70°C | 1.1 : 1 | 65-67% | [3] |

| Note: Reaction rates were observed in the order: UV > BPO > AIBN.[3] |

Experimental Protocol: Chlorination of Methyl o-toluate

-

Setup: Methyl o-toluate is placed in a reaction vessel equipped with a gas inlet tube, a condenser, and a magnetic stirrer. The apparatus is placed in a heating bath.

-

Reaction: The substrate is heated to 70°C. A radical initiator (e.g., a catalytic amount of BPO) is added.

-

Chlorination: Chlorine gas is bubbled through the stirred solution at a controlled rate. A molar equivalent of 1.1 moles of chlorine per mole of ester is used.[3]

-

Monitoring: The reaction progress is monitored by gas chromatography (GC) to determine the consumption of the starting material and the formation of the product.

-

Workup: Upon completion, the reaction mixture is cooled, and excess dissolved HCl and chlorine are removed by sparging with an inert gas (e.g., nitrogen). The crude product can then be purified by vacuum distillation.

Step 2c: Hydrolysis of Methyl 2-(chloromethyl)benzoate

The final step is the deprotection of the carboxylic acid via saponification (base-mediated hydrolysis) of the methyl ester.

Experimental Protocol (General):

-

Saponification: Methyl 2-(chloromethyl)benzoate is dissolved in a mixture of an alcohol (e.g., methanol) and water. An excess of a strong base, such as sodium hydroxide (NaOH), is added.[4]

-

Reaction: The mixture is heated under reflux for several hours until TLC or HPLC analysis indicates the complete consumption of the starting ester.

-

Workup: The reaction mixture is cooled, and the organic solvent is removed under reduced pressure. The remaining aqueous solution contains the sodium salt of the product.

-

Acidification: The aqueous solution is cooled in an ice bath and carefully acidified with a strong acid, such as 1M HCl, to a pH of 2-3.[5]

-

Isolation: The precipitated 2-(chloromethyl)benzoic acid is collected by vacuum filtration, washed with cold water to remove inorganic salts, and dried under vacuum to yield the final product.[5]

Conclusion

The synthesis of 2-(chloromethyl)benzoic acid from toluene is effectively achieved through a structured, multi-step pathway. The most reliable laboratory-scale route proceeds via the intermediate o-toluic acid. Subsequent protection of the acid as a methyl ester allows for the selective free-radical chlorination of the benzylic methyl group in good yields (65-67%).[3] Final hydrolysis of the ester furnishes the desired product. This guide provides the necessary protocols and quantitative data to enable researchers to successfully synthesize this valuable chemical intermediate.

References

An In-depth Technical Guide to the Reactivity of the Chloromethyl Group in Benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chloromethyl group attached to a benzoic acid scaffold is a critical reactive handle in synthetic organic chemistry, particularly in the fields of medicinal chemistry and drug development. As a derivative of benzyl (B1604629) chloride, its reactivity is governed by a nuanced interplay between unimolecular (SN1) and bimolecular (SN2) nucleophilic substitution mechanisms. The presence and position of the carboxylic acid group, a strong electron-withdrawing substituent, profoundly influence the reaction pathway and rate. This technical guide provides a comprehensive overview of the factors governing the reactivity of chloromethylbenzoic acid isomers, supported by comparative quantitative data from related systems, detailed experimental protocols for key transformations, and mechanistic diagrams to illustrate the underlying principles.

Introduction: The Mechanistic Dichotomy of Benzylic Halides

The chloromethyl group is a benzylic halide, and its reactivity in nucleophilic substitution reactions is not straightforward. It exists at a mechanistic crossroads, capable of reacting via two primary pathways:

-

SN1 (Substitution Nucleophilic Unimolecular): A stepwise mechanism proceeding through a resonance-stabilized benzylic carbocation intermediate. The rate-determining step is the formation of this carbocation.

-

SN2 (Substitution Nucleophilic Bimolecular): A concerted, single-step mechanism where the nucleophile attacks the electrophilic carbon at the same time the leaving group departs.

The preferred pathway is dictated by a delicate balance of factors including the structure of the electrophile, the strength of the nucleophile, the nature of the solvent, and the leaving group's ability.[1] For chloromethylbenzoic acid, the key influencing factor is the electronic effect of the carboxylic acid (-COOH) substituent.

Electronic Influence of the Carboxylic Acid Group

The carboxylic acid group is strongly electron-withdrawing, primarily through a negative inductive effect (-I) and a negative resonance effect (-M). This has significant consequences for the reaction mechanism:

-

Destabilization of the SN1 Pathway: The electron-withdrawing nature of the -COOH group strongly destabilizes the adjacent benzylic carbocation required for an SN1 reaction. This significantly increases the activation energy for the SN1 pathway, making it less favorable compared to unsubstituted benzyl chloride.

-

Activation of the SN2 Pathway: By withdrawing electron density from the benzylic carbon, the -COOH group increases its electrophilicity, making it more susceptible to attack by a nucleophile. This effect generally favors the SN2 pathway.

The position of the -COOH group (ortho, meta, or para) determines the precise nature of its electronic influence, leading to different reactivities among the isomers.

Quantitative Analysis of Substituent Effects

A study on the solvolysis of numerous substituted benzyl chlorides in 20% acetonitrile (B52724) in water provides extensive data that demonstrates these electronic effects.[1][2]

Table 1: Solvolysis Rate Constants for Selected Substituted Benzyl Chlorides [1][2]

| Substituent (X) in X-C₆H₄CH₂Cl | σ⁺ Value | First-Order Rate Constant (k_solv) at 25°C (s⁻¹) |

| 4-OCH₃ | -0.78 | 2.2 |

| 4-CH₃ | -0.31 | 1.6 x 10⁻³ |

| H (Benzyl Chloride) | 0.00 | 3.2 x 10⁻⁶ |

| 4-Cl | 0.11 | 7.9 x 10⁻⁷ |

| 3-Cl | 0.40 | 1.1 x 10⁻⁷ |

| 4-CN | 0.66 | 1.1 x 10⁻⁸ |

| 3,4-(NO₂)₂ | 1.17 | 1.1 x 10⁻⁸ |

Data extracted from studies on a broad series of benzyl chlorides to illustrate electronic trends.[1][2]

As shown in the table, electron-donating groups (e.g., 4-OCH₃) dramatically accelerate the reaction by stabilizing the carbocation (favoring SN1), while electron-withdrawing groups (e.g., 4-CN, 3,4-(NO₂)₂) significantly retard the reaction. The -COOH group (σ⁺ ≈ +0.42) is expected to place the reactivity of chloromethylbenzoic acid in the slower range, comparable to other electron-withdrawing substituents, proceeding predominantly via an SN2 mechanism.

Logical Framework for Reactivity

The decision between an SN1 and SN2 pathway can be visualized as a logical flow based on key reaction parameters.

Figure 1: Logical workflow for predicting the dominant nucleophilic substitution pathway.

Experimental Protocols

The chloromethyl group in benzoic acid is a versatile precursor for introducing various functionalities. Below are detailed protocols for key transformations.

Aminolysis: Synthesis of 4-(Aminomethyl)benzoic Acid

This reaction is crucial for synthesizing tranexamic acid analogues and other pharmaceutically relevant structures. The following protocol uses urotropine as a source of ammonia.[3]

Table 2: Materials for Aminolysis of 4-(Chloromethyl)benzoic Acid

| Reagent/Material | Grade | Molar Mass ( g/mol ) | Quantity | Molar Eq. |

| 4-(Chloromethyl)benzoic Acid | ≥98% | 170.59 | 37.5 g | 0.22 mol |

| Urotropine | Reagent | 140.19 | 40 g | 0.285 mol |

| Purified Water | - | 18.02 | 80 mL | - |

| Strong Aqua Ammonia | ~28% | 17.03 (NH₃) | 120 mL | - |

| Activated Carbon | - | - | As needed | - |

Procedure:

-

In a 500 mL three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve 40 g of urotropine in 80 mL of purified water with stirring at room temperature until the solution is clear.

-

Cool the flask in a water bath to below 20°C and add 37.5 g of 4-(chloromethyl)benzoic acid. Stir the resulting suspension for 30 minutes.

-

Begin the dropwise addition of 120 mL of strong aqua ammonia, ensuring the internal temperature does not exceed 25°C.

-

After the addition is complete, remove the cooling bath and continue stirring at ambient temperature (15-30°C) for 2-3 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is completely consumed.

-

Add a small amount of activated carbon to the reaction mixture and stir for 15-30 minutes to decolorize.

-

Filter the mixture to remove the activated carbon. The filtrate contains the product, which can be isolated by acidification and subsequent purification. A reported yield for a similar process after workup and recycling of the mother liquor is over 85%.[3]

Esterification via Nucleophilic Substitution: Synthesis of 4-(Acetoxymethyl)benzoic Acid

This protocol describes the reaction of the chloromethyl group with an acetate (B1210297) nucleophile, a classic SN2 reaction.

Table 3: Materials for Synthesis of 4-(Acetoxymethyl)benzoic Acid

| Reagent/Material | Grade | Molar Mass ( g/mol ) | Quantity | Molar Eq. |

| 4-(Chloromethyl)benzoic Acid | ≥98% | 170.59 | 5.0 g | 29.3 mmol |

| Sodium Acetate (anhydrous) | Reagent | 82.03 | 3.6 g | 43.9 mmol |

| N,N-Dimethylformamide (DMF) | Anhydrous | 73.09 | 50 mL | - |

| Ethyl Acetate | Reagent | 88.11 | - | - |

| Deionized Water | - | 18.02 | - | - |

| Brine (sat. NaCl) | - | - | - | - |

| Anhydrous Magnesium Sulfate | - | 120.37 | - | - |

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 5.0 g of 4-(chloromethyl)benzoic acid and 3.6 g of anhydrous sodium acetate in 50 mL of anhydrous DMF.

-

Heat the reaction mixture to 80-90°C and maintain with stirring for 4-6 hours.

-

Monitor the reaction's progress by TLC.

-

Once complete, cool the mixture to room temperature and pour it into 150 mL of deionized water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

The product, 4-(acetoxymethyl)benzoic acid, can be further purified by recrystallization.

Mechanistic Pathways and Isomeric Effects

The interplay between the inductive and resonance effects of the -COOH group varies with its position on the aromatic ring, leading to a predicted difference in reactivity among the isomers.

Figure 2: Predicted relative reactivity of chloromethylbenzoic acid isomers.

-

ortho-Isomer: Strong -I and -M effects, combined with significant steric hindrance from the bulky -COOH group, are expected to make this isomer the least reactive in both SN1 and SN2 reactions.

-

meta-Isomer: The -COOH group exerts only its -I effect from the meta position. With no resonance destabilization of the carbocation and minimal steric hindrance, this isomer is predicted to be the most reactive of the three, primarily via an SN2 mechanism.

-

para-Isomer: The strong -M effect severely destabilizes the SN1 carbocation intermediate. The SN2 pathway is viable due to low steric hindrance, but the rate may be slightly slower than the meta-isomer due to the stronger overall electron withdrawal from the reaction center.

Conclusion

The chloromethyl group in benzoic acid is a highly useful functional group whose reactivity is dominated by the SN2 mechanism due to the powerful electron-withdrawing nature of the carboxylic acid substituent. This effect deactivates the molecule towards the SN1 pathway by destabilizing the requisite carbocation intermediate. The isomeric position of the carboxylic acid group fine-tunes the reactivity, with the meta-isomer predicted to be the most reactive towards nucleophiles due to a combination of moderate inductive activation and low steric hindrance. A thorough understanding of these principles is essential for medicinal chemists and process developers to effectively utilize chloromethylbenzoic acid derivatives in the synthesis of complex target molecules.

References

- 1. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CN102718673A - Novel technology for synthesis of aminomethylbenzoic acid - Google Patents [patents.google.com]

Stability and Storage of 2-(Chloromethyl)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-(Chloromethyl)benzoic acid. The information presented herein is intended to support researchers, scientists, and drug development professionals in ensuring the integrity and reliability of this compound in their studies. This document outlines the known stability profile, potential degradation pathways, and detailed experimental protocols for stability assessment.

Physicochemical Properties and Recommended Storage

2-(Chloromethyl)benzoic acid is a white crystalline solid.[1][2] Proper storage is crucial to maintain its chemical integrity.

Table 1: Recommended Storage Conditions for 2-(Chloromethyl)benzoic acid

| Condition | Temperature | Duration | Additional Precautions |

| Long-term Storage | -20°C | At least 2 years[1] | Keep container tightly closed in a dry and well-ventilated place.[1] Protect from light and moisture.[1] |

| Short-term Storage | +4°C | As needed for immediate use | Keep container tightly closed. Protect from light. |

Potential Degradation Pathways

Based on the chemical structure of 2-(Chloromethyl)benzoic acid, which contains a reactive benzylic chloride and a carboxylic acid group, several degradation pathways can be anticipated under stress conditions. The primary degradation pathway is likely hydrolysis of the chloromethyl group to form 2-(hydroxymethyl)benzoic acid. Other potential degradation routes include oxidation and photolytic degradation.

Hydrolytic Degradation

The benzylic chloride is susceptible to nucleophilic substitution by water, leading to the formation of 2-(hydroxymethyl)benzoic acid and hydrochloric acid. This reaction can be influenced by pH and temperature.

Photodegradation

Exposure to light, particularly UV radiation, can lead to the formation of radical intermediates, which can then undergo a variety of reactions, including dimerization or reaction with oxygen to form various photolytic degradation products.

Thermal Degradation

At elevated temperatures, decarboxylation of the benzoic acid moiety could occur, although this typically requires high temperatures for benzoic acid itself. The presence of the chloromethyl group might influence the thermal stability.

Below is a diagram illustrating the potential degradation pathways of 2-(Chloromethyl)benzoic acid.

Experimental Protocols for Stability Assessment

To comprehensively evaluate the stability of 2-(Chloromethyl)benzoic acid, a forced degradation study should be conducted. This involves subjecting the compound to a variety of stress conditions that are more severe than accelerated stability testing conditions. The goal is to identify potential degradation products and establish a stability-indicating analytical method.

The following protocols are based on general guidelines for forced degradation studies, such as those from the International Council for Harmonisation (ICH).

General Experimental Workflow

The workflow for a forced degradation study typically involves stress sample generation, followed by analysis using a stability-indicating method, and finally, characterization of the degradation products.

Preparation of Stock Solution

Prepare a stock solution of 2-(Chloromethyl)benzoic acid in a suitable solvent, such as acetonitrile (B52724) or methanol, at a concentration of approximately 1 mg/mL.

Forced Degradation Conditions

Table 2: Suggested Conditions for Forced Degradation Studies

| Stress Condition | Reagent/Condition | Temperature | Duration |

| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours |

| Base Hydrolysis | 0.1 M NaOH | Room Temperature | 4 hours |

| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours |

| Thermal | Solid State | 80°C | 48 hours |

| Photolytic | Solid State & Solution | ICH compliant light source | As per ICH Q1B |

Detailed Methodologies

3.4.1. Acid Hydrolysis

-

To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

-

Keep the mixture in a water bath at 60°C for 24 hours.

-

After incubation, cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M sodium hydroxide.

-

Dilute the sample with the mobile phase to a suitable concentration for analysis.

3.4.2. Base Hydrolysis

-

To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

-

Keep the mixture at room temperature for 4 hours.

-

Neutralize the solution with an appropriate volume of 0.1 M hydrochloric acid.

-

Dilute the sample with the mobile phase to a suitable concentration for analysis.

3.4.3. Oxidative Degradation

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

-

Keep the mixture at room temperature for 24 hours.

-

Dilute the sample with the mobile phase to a suitable concentration for analysis.

3.4.4. Thermal Degradation

-

Place a known quantity of solid 2-(Chloromethyl)benzoic acid in a controlled temperature oven at 80°C for 48 hours.

-

After exposure, dissolve a portion of the solid in the mobile phase to achieve a suitable concentration for analysis.

3.4.5. Photolytic Degradation

-

Expose a known quantity of solid 2-(Chloromethyl)benzoic acid and a solution of the compound to a light source that complies with ICH Q1B guidelines (providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

A control sample should be protected from light.

-

After exposure, prepare the samples in the mobile phase for analysis.

Stability-Indicating HPLC Method

A reverse-phase high-performance liquid chromatography (RP-HPLC) method should be developed and validated to separate 2-(Chloromethyl)benzoic acid from its potential degradation products.

Table 3: Example of a Stability-Indicating HPLC Method

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water with 0.1% Phosphoric Acid (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 230 nm) |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

Summary of Expected Stability Profile

Based on its chemical structure, 2-(Chloromethyl)benzoic acid is expected to be most susceptible to hydrolysis, particularly under basic conditions. The stability of the compound is significantly enhanced at sub-zero temperatures. Exposure to light and elevated temperatures are also likely to cause degradation.

Table 4: Summary of Anticipated Stability of 2-(Chloromethyl)benzoic acid

| Condition | Expected Stability | Likely Degradation Products |

| Storage | ||

| -20°C, protected from light/moisture | High (Stable for at least 2 years) | Minimal degradation |

| +4°C, protected from light/moisture | Moderate (Suitable for short-term) | Low levels of hydrolysis product |

| Room Temperature, ambient light/humidity | Low | Hydrolysis and other degradation products |

| Forced Degradation | ||

| Acidic (e.g., 0.1 M HCl, 60°C) | Moderate degradation | 2-(Hydroxymethyl)benzoic acid |

| Basic (e.g., 0.1 M NaOH, RT) | Significant degradation | 2-(Hydroxymethyl)benzoic acid |

| Oxidative (e.g., 3% H₂O₂, RT) | Potential degradation | Oxidized derivatives |

| Thermal (e.g., 80°C) | Potential degradation | Decarboxylation and other products |

| Photolytic (ICH Q1B) | Potential degradation | Various photoproducts |

Conclusion

The stability of 2-(Chloromethyl)benzoic acid is a critical factor for its successful use in research and development. Long-term storage at -20°C in a dry, dark environment is recommended to maintain its purity and integrity. Forced degradation studies are essential to fully characterize its stability profile and to develop validated analytical methods capable of detecting any degradation products. The experimental protocols and anticipated degradation pathways outlined in this guide provide a robust framework for scientists working with this compound.

References

An In-depth Technical Guide to the Electrophilicity of the Benzylic Carbon in 2-(Chloromethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electrophilicity of the benzylic carbon in 2-(chloromethyl)benzoic acid, a key parameter influencing its reactivity and utility in organic synthesis and drug development.

Introduction

2-(Chloromethyl)benzoic acid is a bifunctional molecule featuring a reactive benzylic chloride and a carboxylic acid moiety in an ortho relationship. The electrophilicity of the benzylic carbon is of paramount importance as it dictates the molecule's susceptibility to nucleophilic attack, a fundamental reaction in the synthesis of a wide array of pharmaceutical intermediates and other fine chemicals. Understanding the factors that govern this electrophilicity is crucial for predicting reaction outcomes, optimizing reaction conditions, and designing novel synthetic pathways.

The benzylic carbon in 2-(chloromethyl)benzoic acid is rendered electrophilic by the electron-withdrawing inductive effect of the chlorine atom. However, the overall reactivity is modulated by a complex interplay of electronic and steric effects originating from the ortho-carboxylic acid group, as well as the aromatic ring itself. This guide will delve into these factors, present comparative quantitative data, provide detailed experimental protocols for assessing reactivity, and visualize the key concepts governing its chemical behavior.

Factors Influencing the Electrophilicity of the Benzylic Carbon

The electrophilicity of the benzylic carbon in 2-(chloromethyl)benzoic acid is a nuanced property influenced by several interconnected factors.

Inductive and Resonance Effects

The chlorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I), which polarizes the C-Cl bond and imparts a partial positive charge (δ+) on the benzylic carbon, making it susceptible to nucleophilic attack.

The benzene (B151609) ring can stabilize a developing positive charge at the benzylic position through resonance, a key feature of benzylic systems that enhances their reactivity in nucleophilic substitution reactions, particularly via an S(_N)1 mechanism.

The ortho-carboxylic acid group introduces additional complexity. In its protonated form (-COOH), it acts primarily as an electron-withdrawing group through both inductive and resonance effects, which is expected to increase the electrophilicity of the benzylic carbon. However, in its deprotonated carboxylate form (-COO⁻), it can act as an electron-donating group through resonance, potentially decreasing the electrophilicity. The pH of the reaction medium is therefore a critical determinant of the electronic influence of this substituent.

Steric Hindrance

The ortho-position of the carboxylic acid group introduces steric hindrance around the benzylic carbon. This steric bulk can impede the backside attack required for a bimolecular nucleophilic substitution (S(_N)2) reaction, potentially slowing down the reaction rate compared to less hindered benzyl (B1604629) chlorides.

Neighboring Group Participation

A significant feature of 2-(chloromethyl)benzoic acid is the potential for intramolecular reaction, or neighboring group participation, by the ortho-carboxylic acid or carboxylate group. The proximity of the nucleophilic oxygen of the carboxylic acid can lead to a rapid intramolecular cyclization to form 3H-isobenzofuran-1-one (a phthalide). This intramolecular pathway is often kinetically favored over intermolecular reactions, especially under conditions that favor the carboxylate form.

dot

Caption: Factors influencing the electrophilicity of the benzylic carbon.

Reaction Kinetics and Mechanism

The nucleophilic substitution at the benzylic carbon of 2-(chloromethyl)benzoic acid can proceed through either an S(_N)1 or S(_N)2 mechanism, or a combination of both, depending on the reaction conditions (solvent, nucleophile, temperature) and the electronic state of the carboxylic acid group.

-

S(_N)2 Mechanism: A concerted, one-step process favored by strong, unhindered nucleophiles and polar aprotic solvents. The rate is dependent on the concentration of both the substrate and the nucleophile. The steric hindrance from the ortho-carboxy group is expected to disfavor this pathway compared to benzyl chloride.

-

S(_N)1 Mechanism: A two-step process involving the formation of a benzylic carbocation intermediate. This pathway is favored by polar protic solvents, weaker nucleophiles, and substituents that stabilize the carbocation. The electron-withdrawing nature of the -COOH group would destabilize the carbocation, making the S(_N)1 pathway less favorable than for benzyl chloride.

Comparative Kinetic Data

| Substrate | Nucleophile | Solvent | Relative Rate (approx.) | Predominant Mechanism |

| Benzyl Chloride | I⁻ | Acetone | 1 | S(_N)2 |

| 4-Nitrobenzyl Chloride | I⁻ | Acetone | 0.7 | S(_N)2 |

| 4-Methoxybenzyl Chloride | I⁻ | Acetone | 400 | S(_N)1/S(_N)2 |

| 2-(Chloromethyl)benzoic Acid | Intramolecular -COO⁻ | Polar Protic | Very Fast | Intramolecular S(_N)2 |

| 2-(Chloromethyl)benzoic Acid | External Nucleophile | Aprotic | Slower than Benzyl Chloride | Likely S(_N)2 |

This table presents generalized and estimated relative reactivities for comparative purposes.

The electron-withdrawing nitro group in 4-nitrobenzyl chloride slightly deactivates the substrate towards S(_N)2 attack compared to benzyl chloride. Conversely, the electron-donating methoxy (B1213986) group in 4-methoxybenzyl chloride significantly accelerates the reaction, often shifting the mechanism towards S(_N)1 due to stabilization of the carbocation. For 2-(chloromethyl)benzoic acid, the ortho-carboxy group is expected to have a deactivating effect on intermolecular S(_N)2 reactions due to both steric hindrance and its electron-withdrawing nature. However, the potential for rapid intramolecular cyclization makes it a highly reactive species under conditions that favor the carboxylate.

Experimental Protocols

To quantitatively assess the electrophilicity and reactivity of the benzylic carbon in 2-(chloromethyl)benzoic acid, a kinetic study of its intramolecular cyclization can be performed.

Kinetic Analysis of the Intramolecular Cyclization of 2-(Chloromethyl)benzoic Acid

Objective: To determine the pseudo-first-order rate constant for the intramolecular cyclization of 2-(chloromethyl)benzoic acid to 3H-isobenzofuran-1-one in a buffered aqueous solution.

Materials:

-

2-(Chloromethyl)benzoic acid

-

Sodium hydroxide (B78521) (NaOH)

-

Potassium phosphate (B84403) monobasic (KH₂PO₄)

-

Deionized water

-

Acetonitrile (B52724) (HPLC grade)

-

Hydrochloric acid (HCl)

-

Thermostatted reaction vessel

-

Magnetic stirrer

-

pH meter

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 column

Procedure:

-

Preparation of Buffered Solution: Prepare a 0.1 M phosphate buffer solution at a specific pH (e.g., pH 7.4) by dissolving appropriate amounts of KH₂PO₄ and adjusting the pH with NaOH.

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of 2-(chloromethyl)benzoic acid in acetonitrile.

-

Kinetic Run: a. Equilibrate the buffered solution in the thermostatted reaction vessel to the desired temperature (e.g., 25 °C). b. Initiate the reaction by adding a small aliquot of the 2-(chloromethyl)benzoic acid stock solution to the buffered solution to achieve a final concentration of 0.1 mM. c. Start a timer immediately and withdraw aliquots (e.g., 100 µL) at regular time intervals. d. Quench the reaction in each aliquot by adding it to a vial containing a small amount of acidic solution (e.g., 10 µL of 1 M HCl) to protonate the carboxylate and stop the cyclization.

-

HPLC Analysis: a. Analyze the quenched aliquots by HPLC to determine the concentration of the remaining 2-(chloromethyl)benzoic acid. b. Use a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid) and monitor the absorbance at a wavelength where the reactant has a strong absorbance (e.g., 230 nm).

-

Data Analysis: a. Plot the natural logarithm of the concentration of 2-(chloromethyl)benzoic acid (ln[A]) versus time. b. The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (-k).

dot